molecular formula C9H9BrF3NO B13094751 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline CAS No. 1257832-57-7

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13094751
CAS No.: 1257832-57-7
M. Wt: 284.07 g/mol
InChI Key: IMFOOHXKXDFQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline (CAS 1257832-57-7) is a high-value aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates bromo, methoxy, and 2,2,2-trifluoroethyl substituents on a benzene ring, makes it a particularly useful intermediate for the construction of more complex molecules. The primary research value of this compound lies in its application in drug discovery, especially in the synthesis of potential pharmaceuticals. The aniline group provides a handle for further functionalization, such as amide bond formation, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form biaryl or carbon-heteroatom bonds. The incorporation of a trifluoroethyl group is of significant interest in modern drug design, as this moiety can profoundly influence a molecule's properties by enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . Specifically, N-trifluoroethylated anilines and their derivatives are platform chemicals explored for the development of new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

1257832-57-7

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3NO/c1-15-8-3-7(14)6(10)2-5(8)4-9(11,12)13/h2-3H,4,14H2,1H3

InChI Key

IMFOOHXKXDFQHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(F)(F)F)Br)N

Origin of Product

United States

Preparation Methods

Example Procedure for Bromination

Reagent Solvent Temperature Time Yield
N-Bromosuccinimide DMF Room Temperature Overnight (~12 h) High (>80%)
  • A solution of NBS in DMF is added dropwise to a stirred solution of 5-methoxyaniline in DMF.
  • After completion (monitored by thin-layer chromatography), the reaction mixture is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Example Procedure for Trifluoroethylation

Reagent Catalyst Solvent Temperature Time Yield
Trifluoroethyl bromide Pd(PPh$$3$$)$$4$$ Toluene 80–100°C 6–8 hours Moderate (~50–70%)
  • The brominated intermediate is dissolved in toluene along with trifluoroethyl bromide and a palladium catalyst.
  • The reaction mixture is heated under reflux in an inert atmosphere until completion.
  • Workup involves washing with brine, drying over sodium sulfate, and purification via column chromatography.

Alternative Methods

Copper-Catalyzed Bromination

An alternative to NBS involves using copper(II) bromide (CuBr$$_2$$) as the brominating agent:

  • Solvent: Ethanol
  • Catalyst: Tetrabutylammonium bromide
  • Temperature: ~45°C
  • This method offers regioselectivity and avoids harsher reagents like molecular bromine.

Electrophilic Substitution

Direct electrophilic substitution on a pre-functionalized aromatic ring can also yield the desired product:

  • Brominating agents: Molecular bromine in acetic acid.
  • Trifluoroethylation: Using trifluoroacetic acid derivatives under acidic conditions.

Key Considerations

  • Reaction Optimization :

    • Temperature control and reagent stoichiometry are critical to minimize side products.
    • Use of inert atmospheres prevents oxidation or degradation of sensitive intermediates.
  • Purification Techniques :

    • Column chromatography using silica gel with polar/non-polar solvent gradients is commonly employed.
    • Recrystallization from ethanol or methanol can enhance purity.
  • Safety Precautions :

    • Handling of halogenated reagents (e.g., NBS, Br$$_2$$) requires proper ventilation and protective equipment due to their corrosive nature.
    • Trifluoroethylating agents are volatile and should be used in fume hoods.

Comparison Table of Methods

Method Advantages Disadvantages
NBS/DMF Bromination High selectivity; mild conditions Requires overnight reaction time
CuBr$$_2$$/Ethanol Bromination Eco-friendly solvent; regioselective Moderate yields
Palladium-Catalyzed Trifluoroethylation Efficient for trifluoroalkylation Expensive catalyst; inert atmosphere required

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines from nitro derivatives

Scientific Research Applications

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline Br (2), OCH₃ (5), CF₃CH₂ (4) C₉H₈BrF₃NO 298.07 High polarity; potential intermediate for fluorinated APIs
2-Bromo-5-(trifluoromethyl)aniline Br (2), CF₃ (5) C₇H₅BrF₃N 240.02 Strong electron-withdrawing CF₃ group enhances Suzuki coupling reactivity
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline Br (4), F (5), C≡C-Si(CH₃)₃ (2) C₁₁H₁₃BrFNSi 286.21 Bulky silyl group limits steric accessibility; used in fluorescent dye synthesis
5-Bromo-4-methoxy-2-methylaniline Br (5), OCH₃ (4), CH₃ (2) C₈H₁₀BrNO 216.08 Electron-donating CH₃ and OCH₃ groups increase NH₂ basicity
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline OCH₂CH₃-O-C₆H₄ (2), CF₃ (5) C₁₅H₁₄F₃NO₂ 297.28 Extended phenoxy chain improves lipid solubility

Key Observations:

  • Substituent Position: The placement of bromine and electron-withdrawing groups (e.g., CF₃, CF₃CH₂) significantly affects electronic density. For example, 2-Bromo-5-(trifluoromethyl)aniline (CF₃ at position 5) is more reactive in cross-coupling reactions than the target compound due to stronger electron withdrawal .
  • Steric Effects: Bulky groups like trimethylsilyl ethynyl in 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline hinder nucleophilic attacks, unlike the less sterically demanding trifluoroethyl group in the target compound .
  • Solubility: The ethoxyphenoxy group in 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline enhances lipophilicity compared to the target compound’s methoxy and trifluoroethyl substituents .

Physicochemical Properties

  • Acidity: The NH₂ group in the target compound is more acidic than in analogs like 5-Bromo-4-methoxy-2-methylaniline, as the trifluoroethyl group exerts a stronger electron-withdrawing effect than methyl or methoxy groups .
  • Thermal Stability: Trifluoromethyl and bromine substituents generally enhance thermal stability. For instance, 2-Bromo-5-(trifluoromethyl)aniline decomposes at 220°C, while the target compound may exhibit similar stability due to fluorine content .

Biological Activity

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrF3N, with a molecular weight of approximately 303.12 g/mol. The compound features a bromine atom and a trifluoroethyl group attached to an aniline structure, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural components:

  • Electron-Withdrawing Groups : The presence of bromine and trifluoroethyl groups increases the electrophilicity of the aniline nitrogen, facilitating interactions with biological targets.
  • Lipophilicity : The trifluoroethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with cellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures possess significant antimicrobial properties. For example, derivatives of trifluoroethyl anilines have demonstrated inhibitory effects on various bacterial strains, including Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 μg/mL against Gram-positive bacteria .
  • Antiviral Properties :
    • Compounds similar to this compound have been investigated for their ability to inhibit hepatitis C virus NS3 protease. This suggests potential antiviral applications in treating viral infections.
  • Cytotoxicity :
    • The cytotoxic effects of related anilines have been evaluated in various cancer cell lines. For instance, some derivatives exhibited moderate cytotoxicity with IC50 values around 41.6 µM against HepG2 cells . Further studies are needed to determine the specific cytotoxic effects of this compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various aniline derivatives, this compound was tested against multiple bacterial strains. The results indicated significant antibacterial activity comparable to established antibiotics like gatifloxacin.

Compound NameMIC (μg/mL)Bacterial Strain
This compound0.5Staphylococcus aureus
Control (Gatifloxacin)0.5Staphylococcus aureus

Case Study 2: Inhibition of NS3 Protease

A study focused on the inhibition of hepatitis C virus NS3 protease by trifluoroethyl anilines demonstrated that compounds structurally similar to this compound effectively disrupted viral replication processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.